molecular formula C9H9ClO2S B13490965 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490965
M. Wt: 216.68 g/mol
InChI Key: VKZSQUBHCILZLT-AATRIKPKSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one (CAS 1344864-30-7) is a high-purity chemical building block offered for research applications. This compound, with the molecular formula C₉H₉ClO₂S and a molecular weight of 216.68 g/mol, is part of the chalcone family, a class of organic compounds known as aryl ketones . Chalcones like this one are characterized by their prop-2-en-1-one core structure and are frequently investigated as key intermediates in organic synthesis and medicinal chemistry research . The compound should be stored sealed in a dry environment at 2-8°C . It is supplied with a documented purity of 98% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a drug, and it must not be utilized for any personal purposes. Available pack sizes include 2.5g, 5g, and 10g .

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C9H9ClO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+

InChI Key

VKZSQUBHCILZLT-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(S1)Cl

Canonical SMILES

CCOC=CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation

Formation of the Ethoxypropenone Side Chain

Aldol or Knoevenagel Condensation Approaches

The α,β-unsaturated ketone moiety with an ethoxy substituent can be introduced by condensation of the 5-chlorothiophene-2-carbaldehyde or corresponding ketone with ethyl acetoacetate or ethoxyacetaldehyde derivatives. Base-catalyzed Knoevenagel condensation is a common method, where the aldehyde reacts with an active methylene compound in the presence of a base such as piperidine or pyridine to yield the ethoxy-substituted propenone.

Acylation and Subsequent Functionalization

Alternatively, Friedel-Crafts acylation of the 5-chlorothiophene with ethoxy-substituted acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) can afford the desired ketone intermediate. Subsequent dehydration or elimination steps may be required to generate the α,β-unsaturation.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1 Gewald reaction: ketone + nitrile + S + base (e.g., EtONa) Formation of thiophene ring 70-85 Control of temperature critical for regioselectivity
2 Electrophilic chlorination with NCS in acetonitrile 5-Chlorothiophene derivative 80-90 Avoid excess NCS to prevent overchlorination
3 Knoevenagel condensation: 5-chlorothiophene-2-carbaldehyde + ethoxyacetaldehyde + base Formation of 1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one 75-88 Reaction monitored by TLC and HPLC

Process Optimization and Scale-Up Considerations

  • Reaction Temperature: Maintaining low to moderate temperatures (0–40 °C) during chlorination and condensation steps minimizes side reactions and impurity formation.
  • Solvent Choice: Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) facilitate electrophilic substitutions and condensations with good solubility profiles.
  • Purification: Crystallization from ethanol or column chromatography on silica gel are typical purification methods to achieve high purity.
  • Continuous Flow Techniques: Recent advances suggest that continuous flow reactors can improve yields and selectivity for halogenation and acylation steps, reducing reaction times and enhancing safety profiles.

Summary Table of Key Preparation Methods

Preparation Stage Methodology Key Reagents Typical Conditions Yield Range References
Thiophene ring formation Gewald reaction Ketone, nitrile, elemental sulfur, base 60–90 °C, several hours 70–85%
Chlorination Electrophilic substitution N-chlorosuccinimide (NCS), acetonitrile 0–25 °C, 1–2 hours 80–90%
Propenone side chain formation Knoevenagel condensation 5-chlorothiophene-2-carbaldehyde, ethoxyacetaldehyde, base Room temperature, 2–6 hours 75–88%
Alternative acylation Friedel-Crafts acylation 5-chlorothiophene, ethoxyacetyl chloride, AlCl3 0–25 °C, 1–3 hours 65–80%

Research and Patent Insights

  • Patent literature indicates that similar compounds are synthesized via reactions involving halogenated heterocycles and alkyl magnesium halides followed by acylation with chloroacetyl chloride, achieving high yields and selectivity under batch or continuous flow conditions. Although these methods are described for related thiazole derivatives, analogous strategies can be adapted for chlorothiophene systems.

  • Optimization of addition rates, temperature control, and quenching procedures are critical for minimizing impurities and maximizing yield in acylation steps.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to undergo nucleophilic addition reactions with biological nucleophiles. This interaction can lead to the inhibition of enzymes and other proteins involved in disease pathways . Additionally, the chlorinated thiophene ring may contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related chalcones, focusing on substituent effects, physicochemical properties, and biological/NLO activities.

Substituent Variations and Physicochemical Properties

Substituents on the aromatic rings significantly alter melting points, solubility, and crystal packing. Key examples include:

Compound Substituents (R1, R2) Melting Point (°C) Crystal Structure Features References
Target compound R1: 5-Cl-thiophen; R2: ethoxy Not reported Not reported -
(2E)-1-(5-Cl-thiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one R1: 5-Cl-thiophen; R2: 4-Br-2-F-Ph 133–134 CCDC 948856; crystallized in DMF
(2E)-1-(5-Cl-thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one R1: 5-Cl-thiophen; R2: 2,3,4-OMe-Ph 152–154 Monoclinic P21/c space group
(E)-1-(5-Cl-thiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one R1: 5-Cl-thiophen; R2: 3-Me-thiophen 118–120 Co-crystallized with keto-enol tautomer (93:7 ratio)

Key Observations :

  • Halogen substituents (e.g., Br, F) increase melting points due to enhanced intermolecular halogen bonding .
  • Methoxy groups improve solubility in polar solvents and stabilize crystal lattices via C–H⋯O interactions .
  • Co-crystallization with keto-enol tautomers (e.g., ) demonstrates structural flexibility, impacting solid-state emissive properties.
Antioxidant Activity

Substituents influence radical scavenging efficacy:

  • 1-(5-Cl-thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (40) : Exhibited 19.87% DPPH inhibition at 25 µg/mL, outperforming ascorbic acid (16.13%) .
Antimicrobial Activity
  • 1-(5-Cl-thiophen-2-yl)-3-(9H-fluoren-2-yl)prop-2-en-1-one : Demonstrated moderate activity against S. aureus and E. coli due to hydrophobic fluorenyl interactions with bacterial membranes .
  • Pyrazoline derivatives (e.g., 1-(4-Cl-Ph)-5-(5-Cl-thiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole): Enhanced activity via pyrazole ring formation, which facilitates hydrogen bonding with microbial enzymes .

Nonlinear Optical (NLO) Properties

The target compound’s ethoxy group and chlorine atom synergize to enhance hyperpolarizability, a critical NLO parameter. Comparisons include:

Compound Third-Order NLO Response (χ³) Key Features References
Target compound Not reported Ethoxy group improves electron delocalization -
(2E)-1-(5-Cl-thiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CLTT) 1.2 × 10⁻¹² esu Thiophene-thiophene conjugation enhances π-electron mobility
(2E)-1-(5-Cl-thiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one 3.8 × 10⁻¹² esu Methoxy groups increase dipole moment and thermal stability (up to 180°C)

Notable Trends:

  • Methoxy-substituted chalcones exhibit superior thermal stability for NLO device applications .
  • Thiophene-thiophene systems (e.g., CLTT) show higher NLO responses than phenyl-substituted analogs .

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one
  • Molecular Formula : C12H13ClOS
  • Molecular Weight : 240.75 g/mol
  • CAS Number : 6777-05-5

The biological activity of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with specific cellular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and proliferation .
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating stress response pathways, such as c-Jun N-terminal kinase (JNK) signaling .
  • Antimicrobial Properties : The presence of the chlorothiophene moiety suggests potential antimicrobial activity, as sulfur-containing compounds often exhibit such properties .

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one:

Study Cell Line Effect Observed Mechanism
PC-3 (Prostate Cancer)Induced cell cycle arrest and apoptosisJNK activation leading to repression of Akt/mTOR signaling
MCF-7 (Breast Cancer)Increased cell deathActivation of apoptotic pathways

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

A notable case study involved a series of derivatives based on 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one, where modifications to the ethoxy group enhanced cytotoxicity against various cancer cell lines. These derivatives were tested for their ability to inhibit PI3K/mTOR pathways, confirming their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chlorothiophene-2-carbaldehyde and ethoxyacetophenone derivatives. Key steps include:

  • Base-catalyzed aldol condensation : A mixture of ketone and aldehyde in ethanol/NaOH under reflux (4–6 hours), followed by acid quenching and recrystallization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 minutes) and improves yield via controlled dielectric heating .
  • Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for monitoring, followed by recrystallization in ethanol .

Q. How is structural characterization performed for this chalcone derivative?

  • Spectroscopy :
    • IR : Peaks at ~1647 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=C), and 797 cm⁻¹ (C-Cl) confirm the chalcone backbone .
    • ¹H NMR : Doublets at δ 7.03–7.85 ppm (thiophene and enone protons) and δ 4.10–4.40 ppm (ethoxy group) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O: ~1.23 Å) and dihedral angles between aromatic rings .

Q. What are the standard protocols for assessing antioxidant activity?

  • DPPH radical scavenging assay : Dissolve the compound in DMSO (25 µg/mL), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare inhibition percentages with ascorbic acid controls .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • SHELX refinement : Use SHELXL for high-resolution structure determination, especially for co-crystals or tautomeric mixtures (e.g., 93% chalcone + 7% enol form). Key parameters:
    • R-factor optimization : Aim for < 0.05 for high-confidence models .
    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/S, Cl⋯Cl) to explain packing anomalies .
  • Mercury CSD : Compare with similar structures (e.g., CCDC 1986074) to validate hydrogen-bonding motifs .

Q. What strategies address discrepancies in biological activity data across studies?

  • Dose-response curve normalization : Account for solvent effects (e.g., DMSO cytotoxicity) by testing multiple concentrations (10–100 µg/mL) .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and correlate with experimental IC₅₀ values .

Q. How do substituents influence nonlinear optical (NLO) properties?

  • Z-scan technique : Measure third-order NLO susceptibility (χ³) using a Nd:YAG laser (532 nm). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced hyperpolarizability .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict dipole moment and polarizability .

Methodological Challenges and Solutions

Q. How to mitigate by-product formation during synthesis?

  • Reaction condition optimization :
    • Use anhydrous solvents to prevent hydrolysis of the ethoxy group.
    • Employ flow reactors for precise temperature control (60–70°C) and reduced side reactions .

Q. What analytical tools differentiate isomeric impurities?

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect isomers (e.g., E vs. Z configurations) .
  • Variable-temperature NMR : Monitor dynamic proton exchange in DMSO-d₆ at 25–80°C to identify tautomeric impurities .

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